![molecular formula C11H14F3N5 B11748094 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748094.png)
[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge The presence of a trifluoromethyl group on one of the pyrazole rings adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The final step involves the formation of the amine group via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific biological targets.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole rings provide a stable framework for interactions. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the additional pyrazole ring and amine group, resulting in different chemical properties and applications.
1-methyl-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of the trifluoromethyl group, leading to different biological activities.
3,5-dimethyl-1H-pyrazole: Features two methyl groups on the pyrazole ring, offering different reactivity and applications.
The uniqueness of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-4-3-9(16-18)6-15-5-8-7-19(2)17-10(8)11(12,13)14/h3-4,7,15H,5-6H2,1-2H3 |
InChI Key |
FDNAVBPSLCEGRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.